Doxazosin mesylate is a synthetic compound primarily investigated for its role as an α1-adrenergic receptor antagonist. [] This classification places it within a group of drugs known to block the action of norepinephrine on α1-adrenergic receptors, which are widely distributed throughout the body. [] This antagonistic action on α1-adrenergic receptors makes doxazosin mesylate of significant interest in scientific research, particularly in the fields of pharmacology and physiology, where its effects on various biological processes are studied. [, , ]
Multiple synthetic pathways have been explored for the production of doxazosin mesylate. One prominent method involves a multi-step process starting with catechol and 2,3-dibromo-propanoic acid ethyl ester. [] This synthetic route progresses through cyclization, piperazidintion, condensation, and finally, salification to yield doxazosin mesylate with a reported yield of 80.2%. [] Another significant synthetic approach involves a four-step reaction sequence starting with the reaction of catechol and 2,3-dibromopropyl ester under basic conditions. [] This leads to the formation of 1,4-dioxane-2-carboxylate, which subsequently reacts with piperazine to produce 1-(1,4-dioxan-2-formyl) piperazine. [] Finally, condensation with 6,7-dimethoxy-2-chloro-4-amino-quinazoline followed by salt formation yields doxazosin mesylate. [] A further method highlights the production of polymorph A of doxazosin mesylate. [] This method involves reacting doxazosin base with methanesulfonic acid in a solvent mixture comprising an alcohol and a chlorinated solvent. [] Subsequent distillation of the chlorinated solvent leads to the precipitation of the desired product in an alcohol, which is then heated to reflux to obtain doxazosin mesylate in its polymorph A form. []
The molecular structure of doxazosin mesylate has been extensively studied. Research has provided insights into the crystal structure of the doxazosin free-base (DB). [] This analysis revealed significant structural details, allowing for comparisons with the crystal structures of known doxazosin mesylate forms, specifically polymorph A (DM-A) and the dihydrate form of doxazosin mesylate. [] The identification and characterization of different polymorphs, as described for polymorph A, provide valuable information about the solid-state properties of the compound. [, , ] This is particularly relevant for optimizing pharmaceutical formulations and understanding the behavior of doxazosin mesylate in different environments. [, , ]
Doxazosin mesylate primarily exerts its effects by acting as an antagonist at α1-adrenergic receptors. [, ] These receptors are found in various tissues, including vascular smooth muscle, where they mediate vasoconstriction upon activation by norepinephrine. [, ] By blocking these receptors, doxazosin mesylate prevents the binding of norepinephrine, thus inhibiting vasoconstriction and leading to vasodilation. [, , ] This mechanism is particularly relevant in the context of hypertension, where doxazosin mesylate's vasodilatory effects contribute to its blood pressure-lowering properties. [, ]
Doxazosin mesylate exists in various polymorphic forms, each with distinct physicochemical properties. [, ] This polymorphism influences factors such as solubility and dissolution rate, which are crucial parameters for drug formulation and bioavailability. [, ] Doxazosin mesylate's classification as a class II drug in the Biopharmaceutics Classification System (BCS) further emphasizes the importance of understanding its solubility and dissolution characteristics. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6